molecular formula C19H22N4O3S2 B262545 methyl 4-(4-methyl-1-piperazinyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzoate

methyl 4-(4-methyl-1-piperazinyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzoate

Cat. No.: B262545
M. Wt: 418.5 g/mol
InChI Key: UYAFXKGUFVDAGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 4-(4-methyl-1-piperazinyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a piperazine ring, a thiophene moiety, and a benzoate ester, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(4-methyl-1-piperazinyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzoate typically involves multiple steps, starting with the preparation of the core benzoate structure. The piperazine ring is introduced through nucleophilic substitution reactions, while the thiophene moiety is incorporated via acylation reactions. Common reagents used in these reactions include thionyl chloride, piperazine, and thiophene-2-carbonyl chloride. The reaction conditions often require controlled temperatures and inert atmospheres to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

methyl 4-(4-methyl-1-piperazinyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzoate undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

methyl 4-(4-methyl-1-piperazinyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 4-(4-methyl-1-piperazinyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The thiophene moiety may contribute to the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through its ability to interact with and modulate biological pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 4-(4-methyl-1-piperazinyl)-3-({[(2-thienylcarbonyl)amino]carbothioyl}amino)benzoate stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the thiophene moiety, in particular, differentiates it from other similar compounds and contributes to its specific applications and mechanisms of action.

Properties

Molecular Formula

C19H22N4O3S2

Molecular Weight

418.5 g/mol

IUPAC Name

methyl 4-(4-methylpiperazin-1-yl)-3-(thiophene-2-carbonylcarbamothioylamino)benzoate

InChI

InChI=1S/C19H22N4O3S2/c1-22-7-9-23(10-8-22)15-6-5-13(18(25)26-2)12-14(15)20-19(27)21-17(24)16-4-3-11-28-16/h3-6,11-12H,7-10H2,1-2H3,(H2,20,21,24,27)

InChI Key

UYAFXKGUFVDAGE-UHFFFAOYSA-N

SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=S)NC(=O)C3=CC=CS3

Canonical SMILES

CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OC)NC(=S)NC(=O)C3=CC=CS3

Origin of Product

United States

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